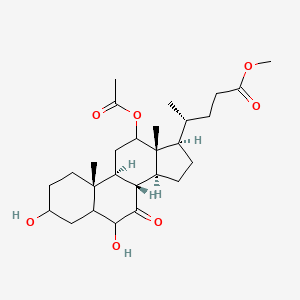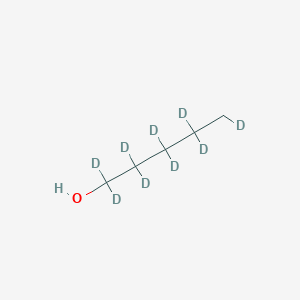
Methyl 2-aminocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-aminocyclohexane-1-carboxylate” is a chemical compound with the IUPAC name “(1S,2R)-methyl 2-aminocyclohexanecarboxylate hydrochloride”. It has a molecular weight of 193.67 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-aminocyclohexane-1-carboxylate” is1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-aminocyclohexane-1-carboxylate” is a solid substance . It has a molecular weight of 193.67 . The compound is typically stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Inhibition and Enzymatic Reaction Analysis : Methyl 2-aminocyclohexane-1-carboxylate derivatives, like 1-amino-2-methylenecyclopropane-1-carboxylic acid, are used as inhibitors for specific enzymes. For example, they have been used to study the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme involved in the conversion of ACC to alpha-ketobutyrate and ammonia (Zhao & Liu, 2002).
Synthesis of Complex Molecules : The compound has been involved in the synthesis of complex molecules, such as methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, where it played a role in stereoselective substitution reactions (Onogi, Higashibayashi & Sakurai, 2012).
Analgesic Activity Studies : Methyl 1-bromocyclohexane carboxylates, which are structurally similar, have been synthesized and tested for their analgesic activity. These studies contribute to the understanding of new potential analgesics (Kirillov et al., 2012).
Crystallographic Characterization in Peptides : The conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides has been crystallographically characterized, contributing to a better understanding of the structural aspects of these compounds (Valle et al., 1988).
NMR Sequence Analysis in Polymerization : The compound has been studied in the context of NMR sequence analysis, particularly in relation to the polymerization of amino acids and its impact on the resulting polyamides’ structure (Kricheldorf, Mülhaupt & Hull, 1980).
Photochemistry Studies : Methyl 2-aminocyclohexane-1-carboxylate derivatives have been used in photochemistry studies, which are crucial for understanding the behavior of these compounds under light exposure (Anklam, Lau & Margaretha, 1985).
Synthesis of Chiral Solvating Agents : These compounds have been utilized in the synthesis of new chiral solvating agents, which are important for enantiodiscrimination in various chemical processes (Yang et al., 2006).
Inhibition Studies in Corrosion Science : The derivatives of Methyl 2-aminocyclohexane-1-carboxylate have been studied for their role as corrosion inhibitors, an important application in materials science (Thiraviyam & Kannan, 2013).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-aminocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYHWZRODJBJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminocyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

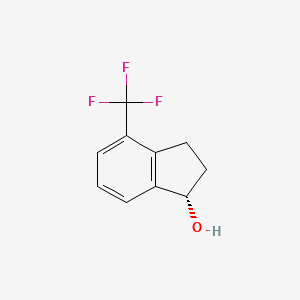
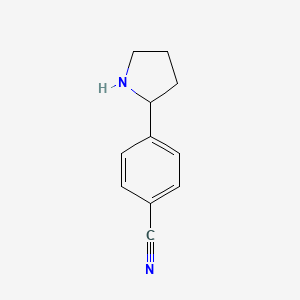

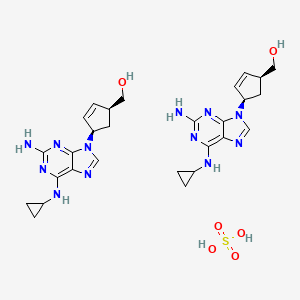
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)


